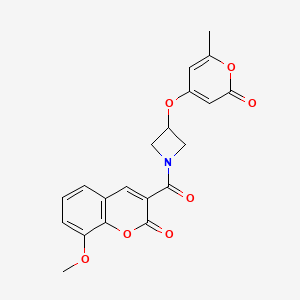
8-methoxy-3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methoxy-3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of coumarins. Coumarins are a group of aromatic compounds that have various applications in fields like medicine, biology, and industry due to their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-methoxy-3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one can be achieved through a multi-step organic synthesis process. The initial step involves the preparation of the 2H-chromen-2-one core, followed by the introduction of the methoxy group at the 8th position. The synthesis of the azetidine-1-carbonyl moiety involves the reaction of azetidine with suitable reagents, which is then coupled with the coumarin core. The final steps include the attachment of the pyran-4-yl group, followed by the methoxylation process to complete the synthesis.
Industrial Production Methods: Industrial-scale production of this compound would involve optimization of each synthetic step to ensure high yield and purity. Continuous flow reactions, automated synthesis, and advanced purification techniques like crystallization, distillation, or chromatography might be employed to achieve efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions: 8-methoxy-3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one can undergo a variety of chemical reactions including:
Oxidation: This compound can be oxidized under suitable conditions to yield corresponding oxidized derivatives.
Reduction: Reduction reactions may target specific functional groups like the carbonyl group to produce alcohol derivatives.
Substitution: Substitution reactions can occur, particularly involving the methoxy or carbonyl groups, leading to a range of derivative compounds.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride could be employed.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions would vary depending on the specific functional groups being targeted. For example, oxidation might produce quinones or other oxygenated species, while reduction could yield alcohols. Substitution reactions would yield a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound could serve as a precursor or intermediate in the synthesis of more complex molecules. Its unique structure may also make it a candidate for studies in reaction mechanisms and catalysis.
Biology: In biological research, coumarin derivatives are often studied for their interactions with enzymes and proteins. This compound could potentially be investigated for its binding properties or inhibitory effects on specific biological targets.
Medicine: Given the biological activities of coumarins, this compound might be explored for its therapeutic potential. It could be investigated for anticancer, antimicrobial, or anticoagulant activities.
Industry: In industrial applications, coumarin derivatives are often used in the manufacture of dyes, fragrances, and optical brighteners
Mecanismo De Acción
The mechanism by which 8-methoxy-3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one exerts its effects would depend on its interaction with specific molecular targets. For instance, if it has biological activity, it might interact with enzymes or receptors, modulating their function. The pathways involved would vary based on its specific activity profile, which would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Comparison: This compound can be compared to other coumarin derivatives like 4-hydroxycoumarin, 7-hydroxycoumarin, or 6-methoxy-2H-chromen-2-one. Each of these compounds shares a similar core structure but differs in the functional groups attached.
Similar Compounds:4-hydroxycoumarin
7-hydroxycoumarin
6-methoxy-2H-chromen-2-one
These comparisons highlight the uniqueness of 8-methoxy-3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one, particularly in its potential biological activity and synthetic versatility.
Propiedades
IUPAC Name |
8-methoxy-3-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO7/c1-11-6-13(8-17(22)26-11)27-14-9-21(10-14)19(23)15-7-12-4-3-5-16(25-2)18(12)28-20(15)24/h3-8,14H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQPOONBBUSKFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-methoxyphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2556230.png)

![N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-5-carboxamide](/img/structure/B2556234.png)
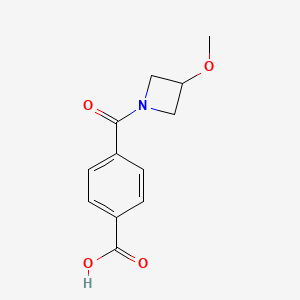
![8-(5-chloro-2-methylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2556236.png)
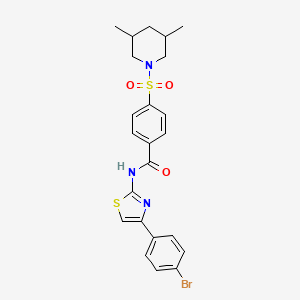
![1-[(Prop-2-en-1-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2556239.png)

![2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propan-1-ol](/img/structure/B2556241.png)
![N-(2,3-dimethylphenyl)-2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2556244.png)
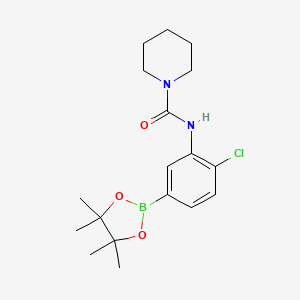
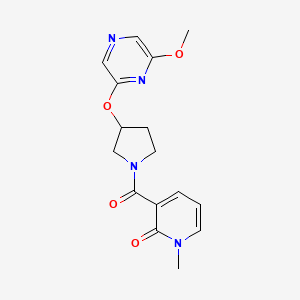
![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B2556250.png)
